C.I. Reactive Blue 71 has been used as a cell labeling agent in scientific studies. The dye can bind to specific molecules on the surface of cells, allowing researchers to identify and track those cells in experiments. Source: National Institutes of Health: )
Researchers have explored the use of C.I. Reactive Blue 71 in the development of new materials. For instance, the dye can be incorporated into polymers to create colored films or fibers with specific properties. Source: ScienceDirect:
C.I. Reactive Blue 71 is a synthetic dye primarily used in the textile industry for dyeing cellulosic fibers such as cotton. It belongs to the class of reactive dyes, which are characterized by their ability to form covalent bonds with the fibers, resulting in strong and durable colors. The dye exhibits a vibrant turquoise blue color, attributed to its unique molecular structure that includes aromatic rings and reactive groups. This compound is identified by the CAS Registry Number 12677-15-5 and is known for its excellent wash and light fastness properties, making it a preferred choice in various applications.
These reactions are critical for understanding the dye's behavior during application and its interaction with different substrates.
C.I. Reactive Blue 71 has been studied for its biological activity, particularly in relation to its use as a staining agent in biological research. It has been employed for visualizing cellular structures and tissues due to its ability to bind selectively to specific biological components. Additionally, its potential therapeutic applications are being explored, including its use in diagnostic assays where colorimetric detection is beneficial.
The synthesis of C.I. Reactive Blue 71 typically involves several steps:
In industrial settings, large-scale reactors are used to optimize these processes for efficiency and cost-effectiveness.
C.I. Reactive Blue 71 has a wide range of applications:
Research on C.I. Reactive Blue 71 has also focused on its interactions with different substrates and environments:
These studies are crucial for understanding both the practical applications of the dye and its environmental impact.
C.I. Reactive Blue 71 shares similarities with other reactive dyes but is distinguished by specific structural features that contribute to its unique properties:
C.I. Reactive Blue 71 stands out due to its specific molecular structure that allows it to form strong covalent bonds with fibers, ensuring long-lasting color retention compared to other reactive dyes . Its vibrant turquoise blue color further enhances its appeal in various applications within the textile industry.
C.I. Reactive Blue 71 represents a significant class of phthalocyanine-based reactive dyes characterized by exceptional binding affinity to cellulosic fibers through covalent bond formation [1] [2]. The industrial synthesis of this compound employs multiple established pathways, each offering distinct advantages in terms of yield, purity, and environmental impact.
The primary industrial synthesis pathway involves the condensation reaction between cyanuric chloride and appropriately substituted aniline derivatives under carefully controlled temperature and pH conditions [3] [4]. This methodology operates within a temperature range of 5-60°C and maintains pH levels between 6.5-7.0, achieving typical yields of 82-89% [3]. The process begins with the dissolution of cyanuric chloride in an ice-water mixture containing ethylene glycol, followed by the gradual addition of sulfonic acid-containing aromatic amines [4].
The phthalocyanine-based synthesis route represents another significant industrial approach, utilizing copper phthalocyanine as the chromophore foundation [2]. This pathway operates at elevated temperatures between 150-200°C under acidic conditions (pH 1-3), yielding products with 75-85% efficiency [4]. The higher temperature requirements are offset by the superior color properties and lightfastness characteristics of the resulting dye molecules.
Monochlorotriazine synthesis pathways have gained prominence due to their versatility and high yield potential [5] [4]. These processes employ 2,4,6-trichloro-1,3,5-triazine as the reactive anchor, operating within 0-70°C temperature ranges while maintaining pH levels between 6.7-8.0 [4]. The methodology consistently achieves yields of 85-95%, making it economically attractive for large-scale production.
The vinyl sulfone ester method represents an innovative approach particularly suited for specialized applications requiring enhanced reactivity [7]. Operating at moderate temperatures of 40-80°C and pH ranges of 7.0-8.5, this pathway delivers yields of 80-90% while providing superior dye-fiber interaction characteristics [7].
| Synthesis Route | Key Starting Materials | Temperature Range (°C) | pH Range | Typical Yield (%) |
|---|---|---|---|---|
| Condensation with cyanuric chloride | Cyanuric chloride, aniline derivatives, sulfonic acid compounds | 5-60 | 6.5-7.0 | 82-89 |
| Phthalocyanine-based synthesis | Copper phthalocyanine, chlorosulfonic acid | 150-200 | Acidic (1-3) | 75-85 |
| Monochlorotriazine pathway | 2,4,6-trichloro-1,3,5-triazine, aromatic amines | 0-70 | 6.7-8.0 | 85-95 |
| Vinyl sulfone ester method | Vinyl sulfone precursors, reactive intermediates | 40-80 | 7.0-8.5 | 80-90 |
The synthesis of C.I. Reactive Blue 71 involves a complex network of intermediate compounds, each playing crucial roles in determining the final product characteristics [3] [8] [4]. Understanding these intermediates and their transformation mechanisms is essential for optimizing production efficiency and product quality.
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the primary reactive anchor group, providing the electrophilic center necessary for nucleophilic substitution reactions [3] [4]. This compound exhibits unique reactivity characteristics, with each chlorine atom displaying distinct reactivity levels under different temperature and pH conditions [4]. The first chlorine substitution occurs readily at 0-5°C, while subsequent substitutions require elevated temperatures of 40-60°C [3].
H-acid (1-amino-8-naphthol-3,6-disulfonic acid) functions as a crucial chromophore coupling component, contributing to the characteristic blue coloration and water solubility properties [8] [9]. With a molecular formula of C₁₀H₉NO₈S₂ and water solubility ranging from 100-150 g/L, this intermediate undergoes diazotization followed by coupling reactions to form the extended conjugated system responsible for color development [8].
J-acid (6-amino-1-naphthol-3-sulfonic acid) operates as a diazo coupling agent, facilitating the formation of azo linkages within the molecular structure [8] [9]. The compound exhibits solubility characteristics of 80-120 g/L in water and participates in alkaline coupling reactions at pH levels between 8-9 [3] [8].
Copper phthalocyanine tetrasulfonic acid represents the core chromophore system in phthalocyanine-based synthesis routes [2]. This intermediate, with the molecular formula C₃₂H₁₂CuN₈O₁₂S₄, provides exceptional color intensity and lightfastness properties while maintaining high water solubility of 200-300 g/L [2].
The reaction mechanisms governing C.I. Reactive Blue 71 synthesis follow well-established organic chemistry principles [3] [4]. The initial nucleophilic aromatic substitution involves the attack of amino groups on the electrophilic carbon atoms of cyanuric chloride, resulting in the displacement of chloride ions [4]. This process proceeds through a tetrahedral intermediate, which subsequently eliminates hydrogen chloride to yield the substituted triazine product.
Diazotization reactions play critical roles in forming azo linkages within the molecular structure [3] [8]. These processes involve the treatment of aromatic amines with sodium nitrite under acidic conditions, generating highly reactive diazonium salts [8]. The subsequent coupling reactions with electron-rich aromatic compounds occur under alkaline conditions, forming stable azo bonds that contribute to the extended conjugation system [3] [8].
| Intermediate Compound | Chemical Formula | Function in Synthesis | Solubility in Water (g/L) |
|---|---|---|---|
| Cyanuric chloride | C₃Cl₃N₃ | Reactive anchor group | Hydrolyzes |
| H-acid (1-amino-8-naphthol-3,6-disulfonic acid) | C₁₀H₉NO₈S₂ | Chromophore coupling component | 100-150 |
| J-acid (6-amino-1-naphthol-3-sulfonic acid) | C₁₀H₉NO₄S | Diazo coupling agent | 80-120 |
| Copper phthalocyanine tetrasulfonic acid | C₃₂H₁₂CuN₈O₁₂S₄ | Blue chromophore base | 200-300 |
| Aniline-2,4-disulfonic acid | C₆H₇NO₆S₂ | Bridging component | 150-200 |
| Metanilic acid | C₇H₇NO₃S | Coupling component | 50-80 |
The purification of C.I. Reactive Blue 71 requires sophisticated protocols to ensure compliance with industrial standards and application requirements [10] [11] [12]. These processes must effectively remove impurities, unreacted starting materials, and byproducts while preserving the integrity of the active dye molecules.
Salting-out crystallization represents the primary purification methodology employed in industrial settings [3] [4] [13]. This process utilizes sodium chloride or sodium sulfate to reduce dye solubility, promoting precipitation of the purified product [4] [13]. The optimal salt concentration typically ranges from 15-25% by weight, while maintaining temperatures between 60-80°C to ensure complete dissolution before crystallization [3] [4].
Cloud point extraction using nonionic surfactants has emerged as an innovative purification approach [14]. This methodology employs Triton X-100 at concentrations of 12% by weight, achieving greater than 95% recovery efficiency for dye concentrations up to 25 ppm [14]. The process operates through the formation of surfactant-rich coacervate phases that selectively extract dye molecules from aqueous solutions [14].
Quality control protocols encompass comprehensive analytical testing to verify product specifications [10] [11] [12]. Dye content purity determination utilizes ultraviolet-visible spectrophotometry, with acceptance criteria requiring minimum purity levels of 95% [10] [11]. Moisture content analysis employs Karl Fischer titration methodology, maintaining strict limits below 5% to prevent storage stability issues [10].
Solubility testing protocols evaluate water solubility within the range of 70-90 g/L at 30°C, ensuring adequate performance in dyeing applications [15] [16]. pH measurements of 1% aqueous solutions must fall within 6.0-6.5 to optimize dyeing behavior and minimize fiber damage [15] [16] [17].
Fastness property evaluation represents a critical quality control component [16] [10] [11]. Light fastness testing employs xenon arc exposure according to international standards, requiring minimum ratings of 6 at 1/1 depth for acceptable performance [16]. Wash fastness evaluation follows ISO 105-C06 protocols, with staining ratings of 4-5 considered acceptable for commercial applications [16] [10].
Particle size distribution analysis utilizes laser diffraction techniques to maintain optimal processing characteristics [10] [12]. Acceptable particle sizes range from 1-50 μm, ensuring proper dissolution behavior and application performance [10]. Residual salt content determination employs ion chromatography, with maximum allowable levels of 15% to prevent adverse effects on dyeing processes [10] [11].
Advanced analytical techniques including Fourier-transform infrared spectroscopy and elemental analysis provide structural confirmation and purity verification [10] [11] [18]. These methods ensure consistency with established molecular specifications and detect potential structural variations that could affect performance characteristics [10] [18].
| Parameter | Specification | Test Method | Critical Quality Attribute |
|---|---|---|---|
| Dye content purity | ≥95% | UV-Vis spectrophotometry | Color strength |
| Moisture content | ≤5% | Karl Fischer titration | Stability |
| Solubility in water | 70-90 g/L | Gravimetric analysis | Application performance |
| pH (1% solution) | 6.0-6.5 | pH meter | Dyeing behavior |
| Light fastness (ISO) | 6 (1/1 depth) | Xenon arc exposure | Durability |
| Wash fastness | 4-5 (staining) | ISO 105-C06 | Colorfastness |
| Particle size distribution | 1-50 μm | Laser diffraction | Processing efficiency |
| Residual salt content | ≤15% | Ion chromatography | Purity |
The implementation of green chemistry principles in C.I. Reactive Blue 71 production has gained significant importance due to environmental regulations and sustainability requirements [19] [20] [21] [22]. These approaches focus on reducing environmental impact while maintaining or improving production efficiency and product quality.
Supercritical carbon dioxide dyeing technology represents a groundbreaking advancement in sustainable dye application [7] [21] [23] [24]. This methodology eliminates aqueous effluents entirely, utilizing supercritical carbon dioxide as the dyeing medium [7] [21]. The process achieves fixation rates of 95% while providing complete recyclability of the carbon dioxide solvent [21] [24]. Implementation has reached commercial scale in several facilities, demonstrating economic viability alongside environmental benefits [21].
Non-nucleophilic solvent systems offer substantial improvements in waste reduction and process efficiency [20] [25]. These systems replace water with environmentally compatible solvents such as dimethyl sulfoxide and dimethyl carbonate [20] [25]. The approach reduces dye consumption by 40% compared to conventional aqueous processes while achieving 97.5% reduction in base requirements [20]. Elimination of inorganic salt usage further contributes to environmental impact reduction [20].
Microwave-assisted synthesis protocols significantly enhance reaction efficiency while reducing energy consumption [26] [18]. These methodologies achieve reaction rates four times faster than conventional heating methods [26] [18]. The approach eliminates the need for toxic solvents and reduces overall processing time, contributing to both environmental and economic benefits [26]. Laboratory demonstrations have confirmed the viability of this technology for scale-up applications [18].
Salt-free dyeing processes address one of the most significant environmental challenges in reactive dye application [20] [27] [22]. Implementation of trisodium nitrilotriacetate as a dual-function agent serves both as an exhausting agent and fixing agent, eliminating the need for traditional inorganic salts [27]. This approach achieves waste reduction of over 99% for both organic compounds and salts [20] [27].
Enzyme-catalyzed synthesis represents an emerging green chemistry approach with significant potential [28] [19]. These systems utilize biodegradable catalysts to facilitate dye synthesis reactions, achieving yield improvements of 85% compared to traditional chemical catalysts [28]. The approach eliminates toxic heavy metal catalysts while providing enhanced selectivity and mild reaction conditions [28].
Water recycling systems have become widely adopted across the industry, achieving water savings of up to 90% [19] [22]. These systems incorporate advanced treatment technologies including coagulation, flocculation, and advanced oxidation processes to enable complete water reuse [22]. The approach significantly reduces both water consumption and effluent discharge while maintaining process efficiency [22].
Innovative reactor designs incorporating principles of process intensification further enhance green chemistry implementation [29] [4]. Circulating upflow reactors with enhanced mass transfer characteristics reduce processing time and energy requirements while improving product consistency [29]. These systems demonstrate particular effectiveness in photocatalytic degradation processes for waste treatment applications [29].
| Green Chemistry Approach | Environmental Benefit | Efficiency Improvement | Implementation Status |
|---|---|---|---|
| Supercritical CO₂ dyeing | Eliminates wastewater | 95% fixation rate | Commercial scale |
| Non-nucleophilic solvent systems | Reduces hydrolysis waste | 40% less dye required | Pilot scale |
| Microwave-assisted synthesis | Reduces energy consumption | 4x faster reaction rate | Laboratory proven |
| Salt-free dyeing processes | Eliminates salt pollution | 99% waste reduction | Industrial trials |
| Enzyme-catalyzed synthesis | Biodegradable catalysts | 85% yield increase | Research phase |
| Water recycling systems | Water conservation | 90% water savings | Widely adopted |